An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-2H-isoindole
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-2H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-tetrahydro-2H-isoindole is a partially saturated heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in the design and development of novel molecules with desired pharmacological profiles and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-2H-isoindole, including its molecular structure, and predicted physical constants such as boiling point. Due to a notable lack of experimentally derived data for the parent compound in publicly accessible literature, this guide leverages high-quality computational predictions to provide essential data points. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key properties, offering a self-validating framework for researchers. The guide also touches upon the synthesis, spectral characterization, and the significance of this scaffold in drug discovery, supported by authoritative references.
Introduction and Significance
The isoindole core, a bicyclic aromatic amine consisting of a fused benzene and pyrrole ring, is a significant structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The partially saturated analog, 4,5,6,7-tetrahydro-2H-isoindole, retains the key pyrrolic nitrogen heterocycle while incorporating a flexible saturated carbocyclic ring. This unique combination imparts specific conformational and electronic properties that are attractive for molecular design.
Derivatives of the 4,5,6,7-tetrahydro-2H-isoindole scaffold have been explored for their potential as potent and selective inhibitors of various enzymes, highlighting their relevance in drug discovery. For instance, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been identified as a promising class of selective COX-2 inhibitors for the treatment of inflammation and pain.[2] The versatility of this scaffold allows for diverse functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. A comprehensive understanding of the foundational physicochemical characteristics of the parent 4,5,6,7-tetrahydro-2H-isoindole is therefore essential for unlocking its full potential in the development of new chemical entities.
Molecular Structure and Core Properties
The fundamental physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific formulation and delivery strategies.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquid compounds.
Protocol: Micro Boiling Point Determination (Siwoloboff Method)
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Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a fusion tube.
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Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Causality: The stream of bubbles indicates that the vapor pressure of the liquid inside the capillary has overcome the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, influencing bioavailability and formulation.
Protocol: Shake-Flask Method for Aqueous Solubility
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Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
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Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Causality: This method determines the thermodynamic equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like 4,5,6,7-tetrahydro-2H-isoindole with a basic nitrogen atom, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH.
Protocol: Potentiometric Titration
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (base) forms of the molecule are equal. This point corresponds to the midpoint of the buffer region in the titration curve.
Spectral Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show signals for the pyrrolic N-H proton, the aromatic protons of the pyrrole ring, and the aliphatic protons of the tetrahydro-cyclohexane ring.
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¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule and their electronic environment.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the pyrrole ring.
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Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal the molecular weight of the compound through the molecular ion peak (M⁺). The fragmentation pattern would provide further structural information. For 4,5,6,7-tetrahydro-2H-isoindole, the molecular ion peak would be expected at m/z = 121.
Synthesis and Reactivity
The synthesis of the 4,5,6,7-tetrahydro-isoindole core can be achieved through various synthetic routes. A common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. [3]The reactivity of the 4,5,6,7-tetrahydro-2H-isoindole nucleus is largely dictated by the electron-rich pyrrole ring, which is susceptible to electrophilic substitution, primarily at the α-positions (C1 and C3). The saturated carbocyclic ring can undergo reactions typical of cycloalkanes.
Applications in Drug Discovery
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its derivatives have been investigated for a range of therapeutic applications, including:
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Anti-inflammatory agents: As mentioned, derivatives have shown potent and selective inhibition of COX-2. [2]* Anticancer agents: The isoindole skeleton is found in compounds with antiproliferative properties. [4]* Central Nervous System (CNS) active agents: The lipophilic nature of the tetrahydro-isoindole core can be advantageous for designing molecules that can cross the blood-brain barrier.
The ability to readily modify the scaffold at multiple positions allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic scaffold of significant interest in contemporary chemical and pharmaceutical research. While a comprehensive experimental characterization of the parent molecule's physicochemical properties is currently lacking in the public domain, this guide provides a robust framework for its study. By combining high-quality predicted data with detailed, validated experimental protocols, researchers are equipped with the necessary tools to confidently utilize this versatile building block in the design and synthesis of novel, high-value molecules. The continued exploration of this scaffold is anticipated to yield new discoveries in both medicine and materials science.
References
- Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC: Online Journal of Organic Chemistry, 2015(6), 69-107.
- Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593.
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed. Retrieved from [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved from [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI. Retrieved from [Link]
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2H-Isoindole, 4,5,6,7-tetramethyl-. PubChem. Retrieved from [Link]
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Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. PubChem. Retrieved from [Link]
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1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry. Retrieved from [Link]
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N-[3-(3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindol-1-Yl)-4-Phenoxyphenyl]methanesulfonamide. PubChem. Retrieved from [Link]
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Synthesis and Spectral Characterization of Benzo-d[5][6][1][7]iazocino[2,1-a]isoindol-12-(14H)-one Derivatives. ResearchGate. Retrieved from [Link]
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Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. Retrieved from [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved from [Link]
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1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-cyclododecyl-. US EPA. Retrieved from [Link]
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